
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methyl groups, as well as an indazole ring with additional methyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the indazole moiety. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 2-chloro-5-methylpyrimidine with suitable reagents under controlled conditions.
Indazole Ring Formation: The indazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and aromatic aldehydes.
Coupling Reactions: The final step involves coupling the pyrimidine and indazole rings using reagents like palladium catalysts under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its electronic properties and reactivity.
Cyclization Reactions: The indazole moiety can engage in further cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
科学研究应用
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be utilized in the synthesis of advanced intermediates for various industrial processes.
作用机制
The mechanism of action of N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a key enzyme in a metabolic pathway or modulating receptor activity in a signaling cascade.
相似化合物的比较
Similar Compounds
2-chloro-5-methylpyrimidine: Shares the pyrimidine core but lacks the indazole moiety.
N-methylindazole: Contains the indazole ring but without the pyrimidine substitution.
Chloropyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine is unique due to its combined pyrimidine and indazole structures, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research.
属性
分子式 |
C15H16ClN5 |
|---|---|
分子量 |
301.77 g/mol |
IUPAC 名称 |
N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine |
InChI |
InChI=1S/C15H16ClN5/c1-9-8-17-15(16)18-14(9)20(3)11-5-6-12-10(2)21(4)19-13(12)7-11/h5-8H,1-4H3 |
InChI 键 |
BGQKVUVPPBIIJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1N(C)C2=CC3=NN(C(=C3C=C2)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


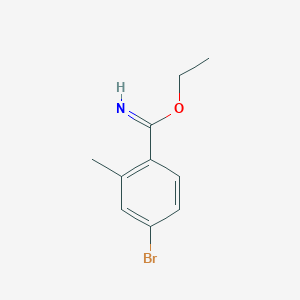
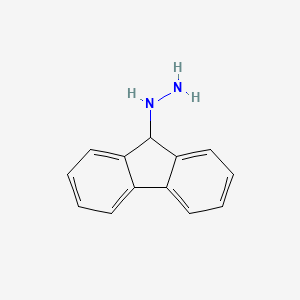

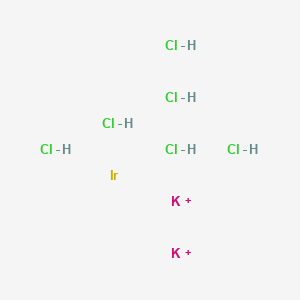

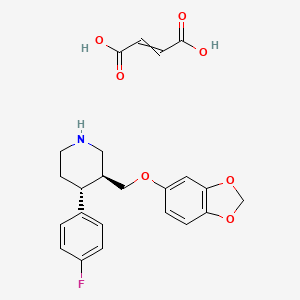
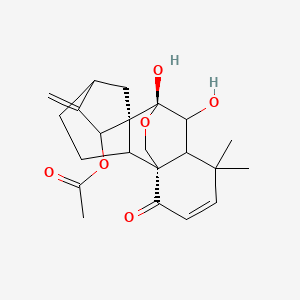
![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
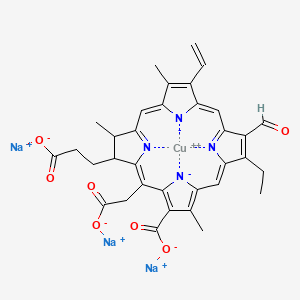
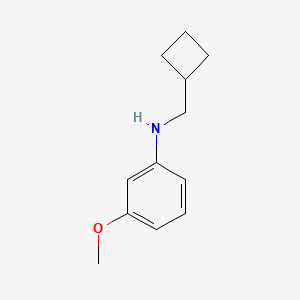
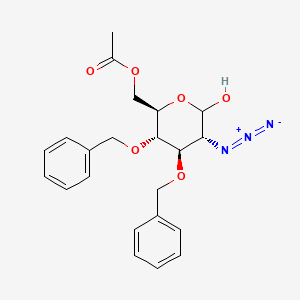
![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
